Pxk56F7P6Y
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pxk56F7P6Y involves several steps. One of the primary methods includes the reaction of 2-(4-(3,4-difluorophenoxy)phenyl)ethylamine with 5-(sulfonyl)-2-methylbenzoic acid under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent quality and yield. The reaction mixture is subjected to rigorous purification steps, including crystallization and chromatography, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Pxk56F7P6Y undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Pxk56F7P6Y has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pxk56F7P6Y involves its interaction with specific molecular targets. It acts as an agonist for peroxisome proliferator-activated receptor alpha and a substrate for cytochrome P450 3A4 metabolic enzyme . These interactions influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
PF-00807925 M1: A metabolite of Pxk56F7P6Y.
PUO0521HZV: Another compound with similar structural features.
Uniqueness
This compound stands out due to its specific molecular interactions and the unique combination of functional groups that confer its distinct chemical properties. Its achiral nature and specific binding affinities make it a valuable compound for targeted research applications .
Properties
CAS No. |
871687-93-3 |
---|---|
Molecular Formula |
C22H19F2NO5S |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
5-[2-[4-(3,4-difluorophenoxy)phenyl]ethylsulfamoyl]-2-methylbenzoic acid |
InChI |
InChI=1S/C22H19F2NO5S/c1-14-2-8-18(13-19(14)22(26)27)31(28,29)25-11-10-15-3-5-16(6-4-15)30-17-7-9-20(23)21(24)12-17/h2-9,12-13,25H,10-11H2,1H3,(H,26,27) |
InChI Key |
QXOLAHSKFJJIBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OC3=CC(=C(C=C3)F)F)C(=O)O |
Origin of Product |
United States |
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